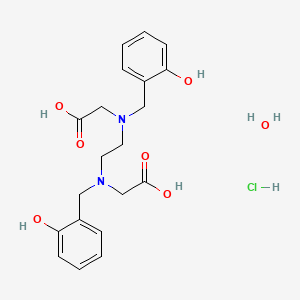![molecular formula C14H14N4O2S B13852118 methyl 2-amino-5-[5-(aminomethyl)-1H-indol-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B13852118.png)
methyl 2-amino-5-[5-(aminomethyl)-1H-indol-2-yl]-1,3-thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-5-[5-(aminomethyl)-1H-indol-2-yl]-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of indole and thiazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-5-[5-(aminomethyl)-1H-indol-2-yl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the indole ring through Fischer indole synthesis, which includes the reaction of phenylhydrazine with a ketone under acidic conditions . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . The final step involves coupling the indole and thiazole rings through a series of condensation reactions, followed by esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Raney nickel can enhance the efficiency of hydrogenation steps involved in the synthesis . Additionally, micro-reaction systems can be employed to achieve high precision and control over reaction parameters, ensuring consistent product quality .
化学反应分析
Types of Reactions
Methyl 2-amino-5-[5-(aminomethyl)-1H-indol-2-yl]-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines. Substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups .
科学研究应用
Methyl 2-amino-5-[5-(aminomethyl)-1H-indol-2-yl]-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of methyl 2-amino-5-[5-(aminomethyl)-1H-indol-2-yl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
相似化合物的比较
Similar Compounds
Aminomethyl propanol: An alkanolamine used as a buffer and precursor to other organic compounds.
2-methyl-4-amino-5-aminomethyl pyrimidine: A key intermediate in the synthesis of vitamin B1.
Indole derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Uniqueness
Methyl 2-amino-5-[5-(aminomethyl)-1H-indol-2-yl]-1,3-thiazole-4-carboxylate is unique due to its combination of indole and thiazole rings, which confer distinct chemical and biological properties.
属性
分子式 |
C14H14N4O2S |
|---|---|
分子量 |
302.35 g/mol |
IUPAC 名称 |
methyl 2-amino-5-[5-(aminomethyl)-1H-indol-2-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H14N4O2S/c1-20-13(19)11-12(21-14(16)18-11)10-5-8-4-7(6-15)2-3-9(8)17-10/h2-5,17H,6,15H2,1H3,(H2,16,18) |
InChI 键 |
JMJQPLYQUZWJMS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(SC(=N1)N)C2=CC3=C(N2)C=CC(=C3)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


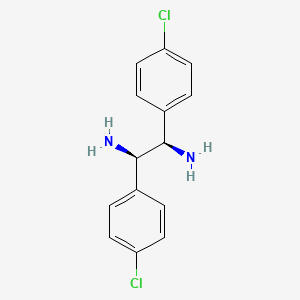
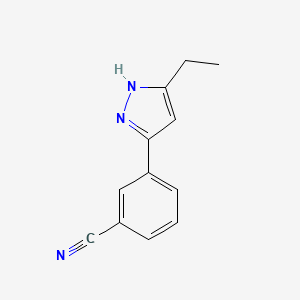
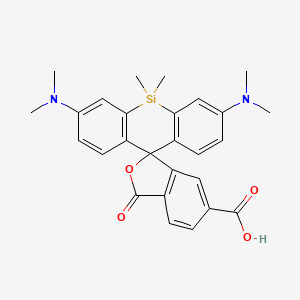
![7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13852067.png)
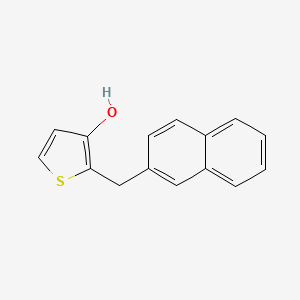

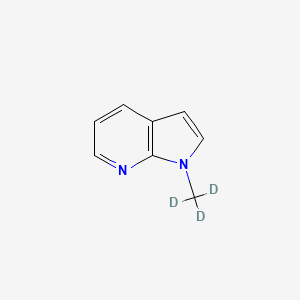
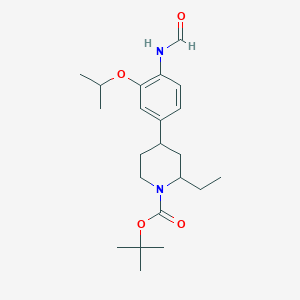

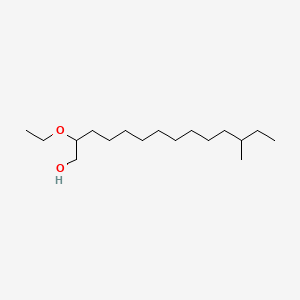
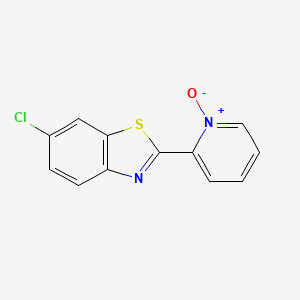
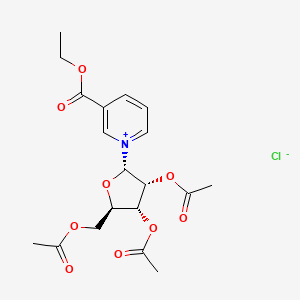
![4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid;hydrochloride](/img/structure/B13852099.png)
